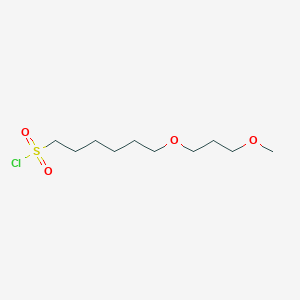
6-(3-Methoxypropoxy)hexane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Methoxypropoxy)hexane-1-sulfonyl chloride is an organic compound with the molecular formula C10H21ClO4S. It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group attached to a hexane chain, which is further substituted with a 3-methoxypropoxy group. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Methoxypropoxy)hexane-1-sulfonyl chloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 6-(3-methoxypropoxy)hexane. This can be achieved by reacting 6-bromohexane with 3-methoxypropanol in the presence of a base such as potassium carbonate.
Sulfonylation: The next step involves the introduction of the sulfonyl chloride group. This is done by reacting the prepared 6-(3-methoxypropoxy)hexane with chlorosulfonic acid (ClSO3H) under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation: Large quantities of 6-bromohexane and 3-methoxypropanol are reacted in industrial reactors.
Sulfonylation in Bulk: The sulfonylation step is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(3-Methoxypropoxy)hexane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary and secondary amines, alcohols, and thiols. These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Hydrolysis: This reaction can occur under acidic or basic conditions, with water acting as the nucleophile.
Major Products
Sulfonamides: Formed by reacting with amines.
Sulfonate Esters: Formed by reacting with alcohols.
Sulfonothioates: Formed by reacting with thiols.
Sulfonic Acid: Formed by hydrolysis.
Scientific Research Applications
6-(3-Methoxypropoxy)hexane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the preparation of sulfonamide and sulfonate derivatives.
Biology: In biological research, it is used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 6-(3-Methoxypropoxy)hexane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The nucleophile attacks the sulfur atom, leading to the displacement of the chloride ion and formation of a new sulfonyl derivative. This mechanism is common in substitution reactions involving sulfonyl chlorides.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: A simpler sulfonyl chloride with a single carbon chain.
Benzenesulfonyl chloride: An aromatic sulfonyl chloride.
Tosyl chloride (p-toluenesulfonyl chloride): A commonly used sulfonyl chloride with a toluene group.
Uniqueness
6-(3-Methoxypropoxy)hexane-1-sulfonyl chloride is unique due to its specific structure, which includes a long hexane chain and a 3-methoxypropoxy group. This structure imparts distinct chemical properties and reactivity compared to simpler sulfonyl chlorides. Its unique structure makes it suitable for specific applications, particularly in the synthesis of complex organic molecules and modification of biomolecules.
Properties
Molecular Formula |
C10H21ClO4S |
|---|---|
Molecular Weight |
272.79 g/mol |
IUPAC Name |
6-(3-methoxypropoxy)hexane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H21ClO4S/c1-14-7-6-9-15-8-4-2-3-5-10-16(11,12)13/h2-10H2,1H3 |
InChI Key |
AUJAZSHXGNCGPV-UHFFFAOYSA-N |
Canonical SMILES |
COCCCOCCCCCCS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Amino-3-(tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B13524054.png)
![1-{6-Fluorospiro[3.3]heptan-2-yl}methanaminehydrochloride](/img/structure/B13524055.png)
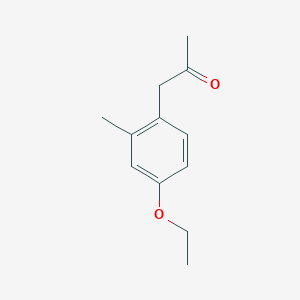

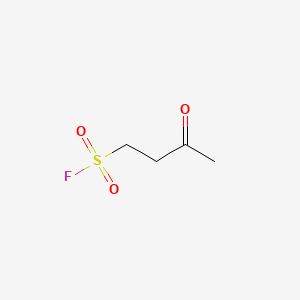

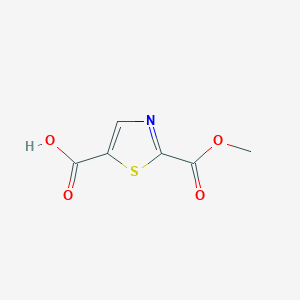
![2-[4-({4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}methoxy)phenyl]acetic acid](/img/structure/B13524095.png)
![Methyl[2-(2,4,6-trimethoxyphenyl)ethyl]amine](/img/structure/B13524097.png)
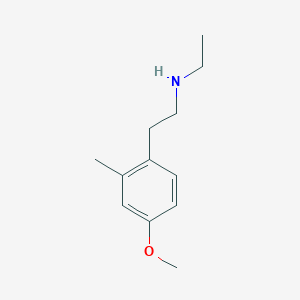
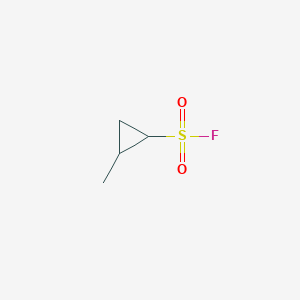
![spiro[1H-3,1-benzoxazine-4,3'-8-azabicyclo[3.2.1]octane]-2-one;hydrochloride](/img/structure/B13524130.png)

![1-Methyl-2-oxabicyclo[3.1.1]heptan-5-amine](/img/structure/B13524142.png)
